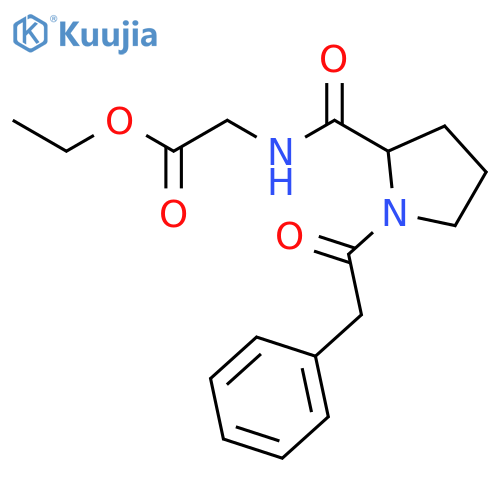Cas no 157115-85-0 (Omberacetam)

Omberacetam structure
商品名:Omberacetam
CAS番号:157115-85-0
MF:C17H22N2O4
メガワット:318.367584705353
MDL:MFCD00941121
CID:65461
PubChem ID:354335582
Omberacetam 化学的及び物理的性質
名前と識別子
-
- Noopept
- (S)-Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate
- ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate
- N-(1-(Phenylacetyl)-L-prolyl)glycine ethyl ester
- 1-(2-Phenylacetyl)-L
- 1-(2-Phenylacetyl)-L-prolylglycine Ethyl Ester
- N-Phenylacetyl-L-prolylglycine ethyl ester
- GVS111
- GVS-111
- Omberacetam
- SGS 111
- SGS-111
- NOOPEPT(GVS-111)
- 1-(2-Phenylacetyl)-L-prolyl-glycine ethyl ester
- Ethyl N-[1-(Phenylacetyl)-L-prolyl]glycinate
- N-[1-(Phenylacetyl)-L-prolyl]glycine Ethyl Ester
- skype
- Noopept,N-Phenylacetyl-L-Prolylglycine ethyl ester
- ethyl (2-phenylacetyl)-L-prolylglycinate
- J759.455K
- NS00017406
- CS-1575
- Glycine, N-(1-(phenylacetyl)-L-prolyl)-, ethyl ester
- CHEMBL4303687
- N1120
- ethyl phenylacetyl-Pro-Gly
- OMBERACETAM [INN]
- Noopept, >=98% (HPLC)
- GVS 111
- DVD-111
- Glycine, 1-(2-phenylacetyl)-L-prolyl-, ethyl ester
- Q7049784
- UNII-4QBJ98683M
- DTXSID80166214
- SCHEMBL194807
- NCGC00378939-05
- Omberacetam [WHO-DD]
- ethyl 2-{[(2S)-1-(2-phenylacetyl)pyrrolidin-2-yl]formamido}acetate
- C72975
- 157115-85-0
- AS-10555
- ethyl 1-(phenylacetyl)-L-prolylglycinate
- 4QBJ98683M
- AM84514
- HY-17456
- AKOS016012268
- Glycine, 1-(phenylacetyl)-L-prolyl-, ethyl ester
- DB-371006
- GLXC-04495
- BRD-K22520627-001-01-7
-
- MDL: MFCD00941121
- インチ: InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1
- InChIKey: PJNSMUBMSNAEEN-AWEZNQCLSA-N
- ほほえんだ: O=C(OCC)CNC([C@H]1N(C(CC2=CC=CC=C2)=O)CCC1)=O
計算された属性
- せいみつぶんしりょう: 318.15800
- どういたいしつりょう: 318.158
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 9
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.7A^2
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: 固体粉末、動力
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 94.0 to 98.0 deg-C
- ふってん: 547.3°C at 760 mmHg
- フラッシュポイント: 284.8±30.1 °C
- 屈折率: 1.548
- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 100 mg/ml (314.10 mm) * "≥" means soluble, but saturation unknown
- PSA: 75.71000
- LogP: 1.22820
- 光学活性: [α]/D -115 to -125°, c = 0.5 in chloroform-d
- じょうきあつ: 0.0±1.5 mmHg at 25°C
- かんど: 熱に敏感である
Omberacetam セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- RTECS番号:MC0814400
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Omberacetam 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Omberacetam 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P306600-1mg |
1-(2-Phenylacetyl)-L-prolylglycine Ethyl Ester |
157115-85-0 | 1mg |
$ 63.00 | 2023-09-06 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N126590-100g |
Omberacetam |
157115-85-0 | ≥98% | 100g |
¥1029.90 | 2023-09-01 | |
| DC Chemicals | DC9342-250 mg |
Noopept |
157115-85-0 | >98% | 250mg |
$400.0 | 2022-02-28 | |
| TRC | P306600-1g |
1-(2-Phenylacetyl)-L-prolylglycine Ethyl Ester |
157115-85-0 | 1g |
$425.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N866676-1g |
Noopept |
157115-85-0 | ≥98% | 1g |
¥43.00 | 2022-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021445-5g |
Omberacetam |
157115-85-0 | 98% | 5g |
¥91 | 2024-05-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N866676-5g |
Noopept |
157115-85-0 | ≥98% | 5g |
¥116.00 | 2022-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N126590-25g |
Omberacetam |
157115-85-0 | ≥98% | 25g |
¥302.90 | 2023-09-01 | |
| eNovation Chemicals LLC | D501943-25mg |
ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate |
157115-85-0 | 98% | 25mg |
$645 | 2024-05-24 | |
| Fluorochem | 094018-5g |
N-(1-(Phenylacetyl)-L-prolyl)glycine ethyl ester |
157115-85-0 | 95% | 5g |
£98.00 | 2022-03-01 |
Omberacetam サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:157115-85-0)Noopept
注文番号:LE9840
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:02
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:157115-85-0)N-(1-(苯基乙酰基)-L-脯氨酰)甘氨酸乙酯
注文番号:LE27070629
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:04
価格 ($):discuss personally
Omberacetam 関連文献
-
Shuyao Ruan,Yongtai Zhang,Nianping Feng Biomater. Sci. 2021 9 8065
-
Shuyao Ruan,Yongtai Zhang,Nianping Feng Biomater. Sci. 2021 9 8065
157115-85-0 (Omberacetam) 関連製品
- 75847-73-3(Enalapril)
- 76420-72-9((2S)-1-(2S)-2-{(1S)-1-carboxy-3-phenylpropylamino}propanoylpyrrolidine-2-carboxylic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:157115-85-0)Noopept

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
atkchemica
(CAS:157115-85-0)Omberacetam

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ



